molecular formula C11H10FNS B1407070 [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine CAS No. 1504493-90-6

[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine

Cat. No.: B1407070
CAS No.: 1504493-90-6
M. Wt: 207.27 g/mol
InChI Key: UUWZYMWSODSZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is a fluorinated aromatic amine featuring a thiophene substituent at the para position of the benzene ring and a fluorine atom at the meta position. The fluorine atom enhances lipophilicity and metabolic stability, while the thiophene ring contributes π-electron-rich interactions, influencing receptor binding .

Properties

IUPAC Name

(3-fluoro-4-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-11-5-8(6-13)1-2-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWZYMWSODSZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Reaction

The key step to assemble the fluorinated aromatic ring substituted with the thiophene ring is the Suzuki-Miyaura cross-coupling reaction. This reaction couples a halogenated fluorobenzene derivative with a thiophene boronic acid or boronate ester under palladium catalysis.

  • Typical starting materials:

    • 3-Fluoro-4-bromobenzaldehyde (or 4-bromo-3-fluorobenzene derivative)
    • Thiophene-3-boronic acid or thiophene-2-boronic acid (for regioisomeric control)
  • Catalysts and conditions:

    • Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂
    • Base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
    • Solvents like tetrahydrofuran (THF), toluene, or a mixture with water
    • Reaction temperatures typically range from 70°C to 90°C
    • Reaction times from 12 to 48 hours under inert atmosphere (nitrogen or argon)

This step yields the fluorinated thiophenyl benzaldehyde intermediate with high regioselectivity and moderate to good yields (typically 60–80%) depending on conditions and substrate purity.

Example Reaction Scheme

Step Reactants Catalyst/Conditions Product Yield (%)
1 3-Fluoro-4-bromobenzaldehyde + Thiophene-3-boronic acid Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 24 h 3-Fluoro-4-(thiophen-3-yl)benzaldehyde 65–75

Conversion of Aldehyde to Methanamine

The aldehyde functional group in the fluorinated thiophenyl benzaldehyde intermediate is then reduced and aminated to form the primary amine substituent (methanamine).

Reductive Amination or Direct Reduction

Two main approaches are commonly employed:

  • Reductive amination:
    Reacting the aldehyde with ammonia or an amine source in the presence of a reducing agent or catalyst to directly form the primary amine.

  • Reduction to alcohol followed by amination:
    Reducing the aldehyde to the corresponding benzyl alcohol (e.g., using sodium borohydride), then converting the alcohol to the amine via substitution reactions or amination protocols.

Common Reducing Agents and Conditions

  • Sodium borohydride (NaBH₄) for mild reduction of aldehyde to alcohol
  • Lithium aluminum hydride (LiAlH₄) for stronger reduction to amine in some cases
  • Catalytic hydrogenation with hydrogen gas and Pd/C catalyst for reductive amination
  • Use of ammonia or ammonium salts as the nitrogen source

Typical Reaction Example

Step Reactants Conditions Product Yield (%)
2 3-Fluoro-4-(thiophen-3-yl)benzaldehyde + NH₃ + Reducing agent NaBH₄ or catalytic hydrogenation, room temp to reflux [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine 60–85

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose/Outcome Typical Yield (%)
Suzuki-Miyaura Cross-Coupling 3-Fluoro-4-bromobenzaldehyde, Thiophene-3-boronic acid, Pd catalyst, K₂CO₃, THF/H₂O, 80°C Formation of fluorinated thiophenyl benzaldehyde intermediate 65–75
Reduction/Reductive Amination NaBH₄ or LiAlH₄ or H₂/Pd-C, NH₃ or ammonium salts Conversion of aldehyde to primary amine (methanamine) 60–85

Research Findings and Considerations

  • The regioselectivity of the thiophene coupling (position 2 vs. 3) is crucial for obtaining the desired isomer; selection of appropriate boronic acid and reaction conditions is essential.
  • Palladium-catalyzed cross-coupling remains the most reliable and widely used method for constructing the fluorinated thiophenyl core due to its tolerance of functional groups and good yields.
  • Reduction steps require careful control to avoid over-reduction or side reactions; sodium borohydride offers mild conditions, while lithium aluminum hydride provides stronger reducing power but with higher reactivity.
  • Continuous flow synthesis and optimization of reaction parameters can improve scalability and purity for industrial production.
  • Analytical characterization (NMR, MS, IR) confirms the structural integrity and purity of intermediates and final products.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the pharmaceutical industry due to its potential biological activity. Preliminary studies suggest that compounds similar to [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine may exhibit anti-inflammatory , analgesic , or anticancer properties. The presence of the thiophene moiety is particularly noteworthy, as thiophene derivatives are known for their pharmacological characteristics, including activity against various diseases such as diabetes, cancer, and infections .

Molecular Docking and Pharmacophore Modeling

Recent research has employed molecular docking and pharmacophore modeling to explore the interactions of compounds containing thiophene with biological targets. For instance, pharmacophore models have been developed to identify essential structural features for activity against histone deacetylase (HDAC), which plays a crucial role in cancer cell growth inhibition. Such studies indicate that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine could be optimized for enhanced anticancer activity through rational drug design techniques .

Synthesis of Novel Derivatives

The synthesis of derivatives based on [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is actively being researched. For example, novel Schiff bases derived from this compound have been evaluated for their antibacterial and antifungal activities. These derivatives demonstrated moderate antibacterial effects against strains like Staphylococcus aureus and significant antifungal activity against Candida albicans, indicating the therapeutic potential of this class of compounds .

Data Tables

Application Area Description Potential Impact
Pharmaceutical DevelopmentAnti-inflammatory, analgesic, anticancer propertiesDevelopment of new therapeutic agents
Molecular DockingInteraction studies with biological targets using pharmacophore modelsIdentification of lead compounds for drug development
Synthesis of DerivativesCreation of novel Schiff bases with antibacterial and antifungal propertiesDiscovery of new antimicrobial agents

Case Studies

  • Histone Deacetylase Inhibition :
    • A study utilized pharmacophore modeling to develop a predictive model for HDAC inhibitors, incorporating [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine derivatives. The model successfully identified compounds with high docking scores, suggesting effective binding to HDAC enzymes .
  • Antibacterial Activity Evaluation :
    • Research involving the synthesis of Schiff bases from [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine showed promising results in inhibiting bacterial growth, particularly against S. aureus and E. coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

Key structural analogs differ in substituents on the phenyl ring, impacting electronic properties, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Purity/Yield
[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine* C₁₁H₁₀FNS 3-F, 4-thiophen-3-yl 207.27 Not reported Not reported
(4-(Thiophen-3-yl)phenyl)methanamine (14j) C₁₁H₁₁NS 4-thiophen-3-yl 189.28 Not reported 52–72%
[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine C₈H₇F₄NO 3-F, 4-CF₃O 225.14 Not reported Not reported
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine C₁₂H₁₆FNO₂ 3-F, 4-oxan-4-yloxy 225.26 Not reported ≥97%
(4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanamine C₉H₉F₄N 4-F, 3-CH₃, 5-CF₃ 207.17 Not reported Not reported

*Theoretical values based on IUPAC nomenclature.

Substituent Effects on Properties

  • Thiophene vs. Trifluoromethyl/Trifluoromethoxy: The thiophen-3-yl group (π-excessive heterocycle) enhances electron density, favoring interactions with electron-deficient biological targets. In contrast, trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups are electron-withdrawing, reducing aromatic electron density and increasing hydrophobicity . Fluorine at the meta position increases electronegativity, improving metabolic stability compared to non-fluorinated analogs .
  • Oxan-4-yloxy vs.

Biological Activity

The compound [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine is a novel organic molecule characterized by its unique structural features, including a phenyl ring with a fluorine substitution and a thiophene moiety. This combination enhances its potential reactivity and biological activity, making it an interesting subject for medicinal chemistry and pharmacological studies.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Phenyl Ring : Contains a fluorine atom at the meta position.
  • Thiophene Moiety : A five-membered heterocyclic ring that contributes to the compound's electronic properties.
  • Methylamine Functional Group : This group may enhance the compound's ability to interact with biological targets.

Biological Activity Overview

Initial studies suggest that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine may exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation.
  • Analgesic Properties : Potential for pain relief, as indicated by preliminary data on related structures.
  • Anticancer Activity : The compound's structural analogs have been evaluated for their effectiveness against various cancer cell lines.

The incorporation of fluorine into organic compounds often enhances their metabolic stability and bioavailability. This is particularly relevant for [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine, as fluorinated compounds typically exhibit altered pharmacokinetics due to increased lipophilicity and changes in electron distribution, which can influence absorption and interaction with biological targets .

Comparative Analysis with Related Compounds

To better understand the biological potential of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Trifluoromethyl)benzylamineLacks thiophene; contains trifluoromethylLess reactive due to lack of heteroaromatic character
3-Fluoro-4-methylbenzylamineContains a methyl group instead of thiopheneDifferent electronic properties affecting reactivity
4-Fluoro-3-(trifluoromethyl)benzylaminePositional isomer with similar reactivityDifferent steric effects due to position of substituents

This table illustrates how variations in substituents can significantly influence chemical behavior and potential applications.

Case Studies and Research Findings

  • Anti-inflammatory Studies : Research on thiophene derivatives indicates that they may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Anticancer Activity : A study evaluating related fluoroaryl compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine could have similar properties .
  • Antimicrobial Properties : Investigations into thiophene-based compounds have shown promising antibacterial and antifungal activities, indicating that this compound might also possess such capabilities .

Future Directions

Further research is essential to elucidate the specific mechanisms underlying the biological activities of [3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine. Key areas for future studies include:

  • In vitro and In vivo Studies : To confirm the efficacy and safety profile of the compound.
  • Mechanistic Studies : To understand how this compound interacts at the molecular level with specific biological targets.
  • Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-Fluoro-4-(thiophen-3-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.